molecular formula C10H19ClN2O3 B6279050 tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate CAS No. 253176-32-8

tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate

Cat. No.: B6279050
CAS No.: 253176-32-8
M. Wt: 250.7
InChI Key:
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Description

tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate: is a chemical compound with the molecular formula C10H19ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorocarbonyl group, and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl N-(2-aminoethyl)-N-methylcarbamate with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl methyl (2-(methylamino)ethyl)carbamate
  • N1-Boc-N1,N2-dimethyl-1,2-ethanediamine
  • tert-butyl N-Methyl-N-[2-(MethylaMino)ethyl]carbamate

Uniqueness

tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

253176-32-8

Molecular Formula

C10H19ClN2O3

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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